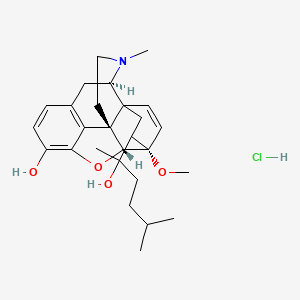
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is a synthetic compound that belongs to the class of oripavine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride typically involves multiple steps, including the formation of the oripavine core and subsequent modifications to introduce the endoetheno and hydroxy-hexyl groups. Common reagents used in these reactions may include strong acids, bases, and organic solvents. Reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
化学反応の分析
Types of Reactions
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Oripavine: The parent compound, known for its opioid properties.
Thebaine: Another oripavine derivative with similar structural features.
Buprenorphine: A well-known oripavine derivative used as an analgesic.
Uniqueness
6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other oripavine derivatives. These modifications can influence its binding affinity, selectivity, and overall biological activity.
特性
CAS番号 |
74111-36-7 |
|---|---|
分子式 |
C27H38ClNO4 |
分子量 |
476.0 g/mol |
IUPAC名 |
(2S,6R,14R,15S)-19-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C27H37NO4.ClH/c1-16(2)8-9-24(3,30)19-15-25-10-11-27(19,31-5)23-26(25)12-13-28(4)20(25)14-17-6-7-18(29)22(32-23)21(17)26;/h6-7,10-11,16,19-20,23,29-30H,8-9,12-15H2,1-5H3;1H/t19?,20-,23-,24?,25?,26+,27+;/m1./s1 |
InChIキー |
BCKVUABMVNONFM-VQTFNLOBSA-N |
異性体SMILES |
CC(C)CCC(C)(C1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
正規SMILES |
CC(C)CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)
![[(4aR,10aR)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]acetic acid](/img/structure/B14444912.png)
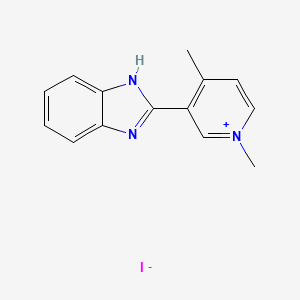
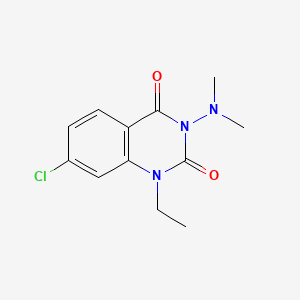
![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)
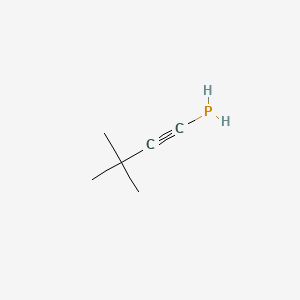
![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
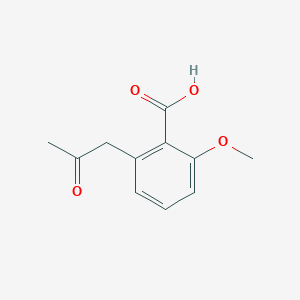

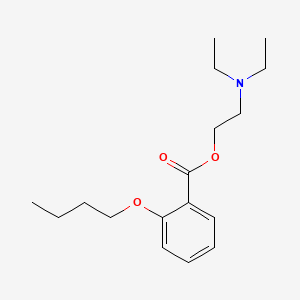
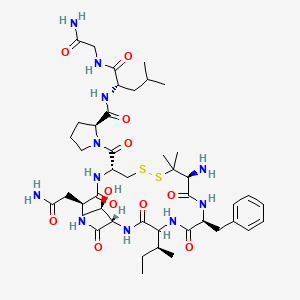
![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

